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Compound of Interest

Compound Name: Diethyl 2-bromoethylphosphonate

Cat. No.: B146636 Get Quote

A comprehensive spectroscopic comparison of Diethyl 2-bromoethylphosphonate with its

chloro and iodo analogues, providing researchers, scientists, and drug development

professionals with essential data for identification, characterization, and application.

This guide offers a detailed comparative analysis of the spectroscopic properties of Diethyl 2-
bromoethylphosphonate and its analogues, Diethyl 2-chloroethylphosphonate and Diethyl 2-

iodoethylphosphonate. By presenting key data from Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a practical

reference for the unambiguous identification and differentiation of these closely related

organophosphorus compounds.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for Diethyl 2-
bromoethylphosphonate and its analogues.

¹H NMR Data (CDCl₃)
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Compound
δ (ppm) - P-
CH₂-

δ (ppm) -CH₂-X
δ (ppm) -O-
CH₂-

δ (ppm) -CH₃

Diethyl 2-

bromoethylphosp

honate

~2.4 (dt) ~3.5 (dt) ~4.1 (quint) ~1.3 (t)

Diethyl 2-

chloroethylphosp

honate

~2.3 (dt) ~3.7 (dt) ~4.1 (quint) ~1.3 (t)

Diethyl 2-

iodoethylphosph

onate

~2.4 (dt) ~3.3 (dt) ~4.1 (quint) ~1.3 (t)

¹³C NMR Data (CDCl₃)
Compound

δ (ppm) - P-
CH₂-

δ (ppm) -CH₂-X
δ (ppm) -O-
CH₂-

δ (ppm) -CH₃

Diethyl 2-

bromoethylphosp

honate

~28 (d) ~25 (d) ~62 (d) ~16 (d)

Diethyl 2-

chloroethylphosp

honate

~33 (d) ~39 (d) ~62 (d) ~16 (d)

Diethyl 2-

iodoethylphosph

onate

~30 (d) ~-3 (d) ~63 (d) ~16 (d)

³¹P NMR Data (CDCl₃)
Compound δ (ppm)

Diethyl 2-bromoethylphosphonate ~25-28

Diethyl 2-chloroethylphosphonate ~27

Diethyl 2-iodoethylphosphonate ~26
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Mass Spectrometry Data (EI-MS)
Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

Diethyl 2-

bromoethylphosphonate
244/246 165, 137, 109, 81

Diethyl 2-

chloroethylphosphonate
200/202 165, 137, 109, 65

Diethyl 2-

iodoethylphosphonate
292 165, 137, 109

Infrared (IR) Spectroscopy Data (Neat)
Compound Key Absorption Bands (cm⁻¹)

Diethyl 2-bromoethylphosphonate
~1250 (P=O), ~1025 (P-O-C), ~960 (P-O-C),

~790 (C-Br)

Diethyl 2-chloroethylphosphonate
~1250 (P=O), ~1030 (P-O-C), ~970 (P-O-C),

~750 (C-Cl)

Diethyl 2-iodoethylphosphonate
~1240 (P=O), ~1020 (P-O-C), ~950 (P-O-C),

~690 (C-I)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the neat liquid sample was dissolved in 0.6 mL

of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: Spectra were recorded on a Bruker Avance 400 MHz spectrometer.

¹H NMR:
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Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 8278 Hz

Acquisition Time: 3.98 s

¹³C{¹H} NMR:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 24038 Hz

Acquisition Time: 1.36 s

³¹P{¹H} NMR:

Pulse Program: zgpg30

Number of Scans: 64

Relaxation Delay: 2.0 s

Spectral Width: 9718 Hz

Acquisition Time: 1.69 s

Infrared (IR) Spectroscopy
Sample Preparation: A single drop of the neat liquid sample was placed between two polished

sodium chloride (NaCl) plates to form a thin capillary film.[1]
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Instrumentation: Spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

Parameters:

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 4

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: The neat liquid sample was diluted to 100 ppm in dichloromethane.

Instrumentation: Analysis was performed on an Agilent 7890B GC system coupled to an Agilent

5977A mass selective detector.

GC Conditions:

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

Inlet Temperature: 250 °C

Injection Volume: 1 µL (splitless mode)

Carrier Gas: Helium at a constant flow of 1.0 mL/min

Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a

rate of 10 °C/min, and held for 5 minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Mass Range: 40-400 amu
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Logical Workflow for Spectroscopic Comparison

Workflow for Spectroscopic Comparison of Diethyl 2-haloethylphosphonates

Sample Preparation

Comparative Analysis
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Dissolve in CDCl3 with TMS Prepare Neat Liquid Film Dilute in Dichloromethane
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(1H, 13C, 31P) FTIR Spectroscopy GC-MS Analysis

Analyze Chemical Shifts,
Coupling Constants, and Integration

Identify Functional Group
Stretching and Bending Frequencies

Determine Molecular Ion
and Fragmentation Pattern

Compare Spectroscopic Data
of Analogues

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Comparison.

Biological Context: Potential Interaction with MAPK
Signaling Pathway
Organophosphorus compounds, a broad class that includes Diethyl 2-
bromoethylphosphonate and its analogues, have been shown to interact with various

biological pathways. Of particular interest to drug development professionals is their potential

to modulate cellular signaling cascades.
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Studies on various organophosphorus compounds have indicated that they can induce cellular

stress and apoptosis through the activation of Mitogen-Activated Protein Kinase (MAPK)

signaling pathways.[2] The MAPK family, including ERK, JNK, and p38 kinases, are crucial

regulators of cell proliferation, differentiation, and stress responses. Dysregulation of these

pathways is implicated in numerous diseases. While direct studies on Diethyl 2-

haloethylphosphonates are limited, their structural similarity to other bioactive

organophosphorus compounds suggests that they may also influence MAPK signaling. Further

investigation into the specific effects of these compounds on MAPK pathways could reveal

potential therapeutic or toxicological mechanisms.

Potential Interaction of Organophosphorus Compounds with MAPK Signaling
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Caption: MAPK Signaling Pathway Interaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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